molecular formula C18H19N3O2S B2594967 2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide CAS No. 1428122-47-7

2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2594967
CAS No.: 1428122-47-7
M. Wt: 341.43
InChI Key: JXCDDKMQKSCTRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Characterization

The compound 2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide is part of a broader class of compounds studied for their unique chemical properties and potential applications in materials science and organic synthesis. One related study involves the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification. This process, along with the characterization of the compound using 1H NMR, 13C NMR, and FTIR studies, provides insights into the structural and electronic properties relevant to the compound (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Reactions and Mechanisms

Studies on heterocyclic enaminonitriles, including reactions with compounds similar to this compound, showcase the potential for synthesizing diverse heterocyclic structures. For example, reactions of 2-benzamido-4,5-dihydro-3-thiophene- and -3-furancarbonitriles with various cyanomethylene compounds have been explored, yielding a range of products that highlight the compound's versatility in organic synthesis (Yamagata, Hashimoto, & Yamazaki, 1994).

Electronic and Thermal Properties

The electronic and thermal properties of compounds related to this compound have been a subject of research, with studies focusing on the analysis of electronic properties through ultraviolet-visible absorption spectroscopy and thermal properties through TG-DTA. Such studies are crucial for understanding the stability and behavior of these compounds under various conditions, which is essential for their application in materials science and chemistry (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Properties

IUPAC Name

2-cyano-N-[4-[2-(dimethylamino)ethylsulfanyl]phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-21(2)9-11-24-17-7-5-15(6-8-17)20-18(22)14(13-19)12-16-4-3-10-23-16/h3-8,10,12H,9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCDDKMQKSCTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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